

# Early-Phase Clinical Trial Results for Navocaftor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Navocaftor** (formerly ABBV-3067 and SION-3067) is an investigational small molecule Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator. Potentiators are a class of drugs that enhance the function of the CFTR protein on the cell surface, increasing the flow of chloride ions and improving hydration of airway surfaces. This document provides a technical summary of the available information from early-phase clinical trials of **Navocaftor**, focusing on its evaluation in combination with CFTR correctors. Due to the proprietary nature of early-phase drug development, detailed quantitative results from these studies are not fully publicly available. This guide, therefore, synthesizes the accessible information on trial design, experimental protocols, and the compound's mechanism of action.

## **Clinical Development Program Overview**

**Navocaftor** has been evaluated in Phase 2 clinical trials, primarily in combination with the CFTR corrector galicaftor (formerly ABBV-2222). The primary goal of these studies was to assess the safety, tolerability, and efficacy of this combination therapy in individuals with cystic fibrosis (CF), particularly those with the F508del mutation.

## **Key Clinical Trials**

Two key clinical trials have been identified in the early-phase development of **Navocaftor**:



- NCT03969888: A Phase 2 study evaluating Navocaftor (ABBV-3067) alone and in combination with galicaftor (ABBV-2222) in adult CF patients homozygous for the F508del mutation.
- NCT04853368: A Phase 2 study assessing the safety and efficacy of galicaftor/navocaftor in combination with other investigational drugs (ABBV-119 or ABBV-576) in adult CF patients with at least one F508del mutation.

While specific quantitative efficacy data from these trials have not been publicly released in detail, press releases have indicated that the combination of galicaftor and **navocaftor** demonstrated clinical efficacy, including improvements in percent predicted forced expiratory volume in one second (ppFEV1) and reductions in sweat chloride (SwCl) concentrations[1][2]. However, a triple combination involving ABBV-119 was reportedly not advanced as it did not show a significant benefit over the dual combination[3].

### **Data Presentation**

The following tables summarize the design and key parameters of the publicly available information on the early-phase clinical trials of **Navocaftor**.

Table 1: Summary of Key Early-Phase Clinical Trials for Navocaftor



| Clinical<br>Trial<br>Identifier | Phase | Study Title                                                                                                                                                             | Patient<br>Population                                                               | Interventio<br>ns                                                                                                                                | Primary<br>Outcome<br>Measures                                                                                             | Status     |
|---------------------------------|-------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|------------|
| NCT03969<br>888                 | 2     | A Phase 2 Study of ABBV- 3067 Alone and in Combinatio n With ABBV- 2222[4]                                                                                              | Adults with<br>Cystic<br>Fibrosis<br>homozygo<br>us for the<br>F508del<br>mutation. | - ABBV- 3067 (Navocafto r) monothera py- ABBV- 3067 in combinatio n with ABBV- 2222 (galicaftor)- Placebo                                        | - Safety and Tolerability- Absolute Change From Baseline in ppFEV1- Absolute Change From Baseline in Sweat Chloride (SwCl) | Completed  |
| NCT04853<br>368                 | 2     | A Study to Evaluate Adverse Events and Change in Disease Activity With Oral Capsules of Galicaftor/ Navocaftor/ ABBV-119 or Galicaftor/ Navocaftor/ ABBV-576 Combinatio | Adults with Cystic Fibrosis with at least one F508del mutation.                     | - Galicaftor/ Navocaftor dual therapy- Galicaftor/ Navocaftor/ ABBV-119 triple therapy- Galicaftor/ Navocaftor/ ABBV-576 triple therapy- Placebo | - Safety and Tolerability- Absolute Change From Baseline in ppFEV1- Absolute Change From Baseline in Sweat Chloride (SwCl) | Terminated |



n

**Therapies** 

in Adult

**Participant** 

s With

Cystic

Fibrosis[5]

## **Experimental Protocols**

Detailed, step-by-step protocols for the clinical trials are proprietary. However, based on standard practices in cystic fibrosis clinical research, the following sections outline the general methodologies for the key efficacy endpoints.

# Measurement of Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)

FEV1 is a critical measure of lung function and a primary endpoint in CF clinical trials.

#### Methodology:

- Spirometry: FEV1 is measured using a spirometer, a device that records the volume and flow
  of air a person inhales and exhales.
- Procedure:
  - The patient is instructed to take a full, deep inhalation.
  - They then exhale as forcefully and rapidly as possible into the spirometer's mouthpiece for at least six seconds.
  - The maneuver is repeated a minimum of three times to ensure reproducibility.
- Data Analysis:
  - The highest FEV1 value from the acceptable maneuvers is recorded.



- This value is then compared to predicted normal values for an individual of the same age,
   sex, height, and ethnicity to calculate the percent predicted FEV1 (ppFEV1).
- Endpoint Calculation: The primary efficacy endpoint is typically the absolute change in ppFEV1 from baseline to a specified time point during the treatment period.

## Sweat Chloride (SwCl) Test

The sweat chloride test is the gold standard for diagnosing CF and is used as a biomarker of CFTR protein function in clinical trials.

#### Methodology:

- Pilocarpine Iontophoresis: A small, painless electrical current is used to deliver pilocarpine, a sweat-inducing chemical, to a small area of the skin (usually the forearm).
- Sweat Collection: Sweat is collected from the stimulated area for a standardized period (typically 30 minutes) onto a filter paper or into a micro-collection tube.
- Chloride Analysis: The collected sweat is analyzed to determine the concentration of chloride ions. The most common method is coulometric titration.
- Endpoint Calculation: The efficacy endpoint is the absolute change in sweat chloride concentration (in mmol/L) from baseline to a specified time point during treatment. A decrease in sweat chloride indicates improved CFTR function.

# Mandatory Visualization Signaling Pathway

The following diagram illustrates the general mechanism of action of a CFTR potentiator like **Navocaftor**.





Click to download full resolution via product page

Caption: Mechanism of action of a CFTR potentiator.

## **Experimental Workflow**

The following diagram outlines the general workflow for a patient participating in a clinical trial for a CFTR modulator.





Click to download full resolution via product page

Caption: General workflow of a CFTR modulator clinical trial.



## Conclusion

**Navocaftor**, as a CFTR potentiator, has shown promise in early-phase clinical trials when used in combination with CFTR correctors for the treatment of cystic fibrosis. While detailed quantitative efficacy data remains limited in the public domain, the available information on the clinical trial designs and the compound's mechanism of action provides a foundational understanding for the scientific community. Further data from ongoing and future studies will be crucial to fully elucidate the therapeutic potential of **Navocaftor** in the management of cystic fibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Sionna Therapeutics Expands Pipeline with Multiple Clinical Stage Cystic Fibrosis Compounds Through a License Agreement with AbbVie [prnewswire.com]
- 2. AbbVie Sells Cystic Fibrosis Drugs to Sionna Therapeutics [synapse.patsnap.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. Study Details Page [abbvieclinicaltrials.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Navocaftor: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b609429#early-phase-clinical-trial-results-for-navocaftor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com